Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate
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Overview
Description
Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate typically involves multiple steps, including the formation of the pyrimido[4,5-d]azocine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the isopropyl, phenyl, and amino groups through substitution reactions.
Esterification: Formation of the methyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Thiazole Derivatives: Exhibiting various biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N4O2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
methyl (6E)-2-phenyl-4-(1-phenylethylamino)-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate |
InChI |
InChI=1S/C28H32N4O2/c1-19(2)32-16-15-25-24(17-23(18-32)28(33)34-4)27(29-20(3)21-11-7-5-8-12-21)31-26(30-25)22-13-9-6-10-14-22/h5-14,18-20H,15-17H2,1-4H3,(H,29,30,31)/b23-18+ |
InChI Key |
GZSLNAHQVZAFBR-PTGBLXJZSA-N |
Isomeric SMILES |
CC(C)N/1CCC2=C(C/C(=C1)/C(=O)OC)C(=NC(=N2)C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)N1CCC2=C(CC(=C1)C(=O)OC)C(=NC(=N2)C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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